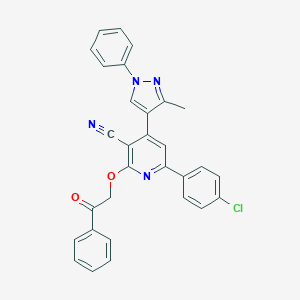![molecular formula C17H9BrN4S B292917 1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B292917.png)
1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole, also known as BPTI, is a small molecule compound that has gained significant attention in the field of medicinal chemistry. BPTI exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole is not fully understood. However, it has been proposed that 1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole inhibits the activity of certain enzymes, including topoisomerase II and cyclin-dependent kinase 2 (CDK2). Inhibition of these enzymes leads to the inhibition of cancer cell growth and induction of apoptosis. 1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and immune response.
Biochemical and physiological effects:
1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole has also been found to exhibit anti-viral properties by inhibiting the replication of the hepatitis C virus. In addition, 1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole in lab experiments include its ability to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole has also been found to exhibit anti-viral properties by inhibiting the replication of the hepatitis C virus. However, the limitations of using 1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole in lab experiments include its complex synthesis process and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole. One direction is to further investigate the mechanism of action of 1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole. This will provide a better understanding of how 1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole inhibits the growth of cancer cells and exhibits anti-inflammatory and anti-viral properties. Another direction is to investigate the potential of 1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. Finally, the development of more efficient and cost-effective synthesis methods for 1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole will facilitate its use in lab experiments and clinical trials.
Métodos De Síntesis
The synthesis of 1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole is a complex process that involves multiple steps. The initial step involves the synthesis of 4-bromobenzaldehyde, which is then reacted with 2-aminothiophenol to form 4-bromo-2-(phenylthio)benzaldehyde. The next step involves the reaction of the above product with 5-amino-1,2,4-triazine-3-carbonitrile to form the intermediate product. The final step involves the reaction of the intermediate product with indole-3-carboxaldehyde to form 1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, 1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole has also been found to exhibit anti-viral properties by inhibiting the replication of the hepatitis C virus.
Propiedades
Fórmula molecular |
C17H9BrN4S |
|---|---|
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene |
InChI |
InChI=1S/C17H9BrN4S/c18-11-7-5-10(6-8-11)14-9-23-17-21-20-15-12-3-1-2-4-13(12)19-16(15)22(14)17/h1-9H |
Clave InChI |
LKIRUXUUHLFBQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NN=C4N(C3=N2)C(=CS4)C5=CC=C(C=C5)Br |
SMILES canónico |
C1=CC=C2C(=C1)C3=NN=C4N(C3=N2)C(=CS4)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-oxopropyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B292836.png)
![6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B292837.png)
![1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone](/img/structure/B292838.png)
![8-Acetyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl 4-fluorobenzyl sulfide](/img/structure/B292839.png)
![8-(4-Chlorobenzoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl methyl sulfide](/img/structure/B292840.png)
![5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B292841.png)
![2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile](/img/structure/B292842.png)

![2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide](/img/structure/B292845.png)

![N,5-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B292850.png)
![7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292854.png)
![7-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292855.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1,3-diphenylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292857.png)